

# Muvalaplin vs Placebo: Lp(a) Lowering Efficacy

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## Compound Focus: Muvalaplin

CAS No.: 2565656-70-2

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| Trial Phase | Dose Regimen | Placebo-Adjusted Lp(a) Reduction | Key Findings |
|-------------|--------------|----------------------------------|--------------|
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| **Phase 1 [1] [2]** | 30-800 mg daily for 14 days | Up to **65%** | - Lp(a) reduction within 24 hours.

- 93% of participants achieved Lp(a) < 50 mg/dL.
- No clinically significant safety concerns. | | **Phase 2 (KRAKEN) [3] [4] [5]** | 10 mg daily for 12 weeks | **47.6%** (95% CI, 35.1-57.7) | - Efficacy was dose-dependent. | | **Phase 2 (KRAKEN) [3] [4] [5]** | 60 mg daily for 12 weeks | **81.7%** (95% CI, 78.1-84.6) | - Robust lowering at higher doses. | | **Phase 2 (KRAKEN) [3] [4] [5]** | 240 mg daily for 12 weeks | **85.8%** (95% CI, 83.1-88.0) | - Highest tested dose showed maximal efficacy. |

## Detailed Experimental Protocols

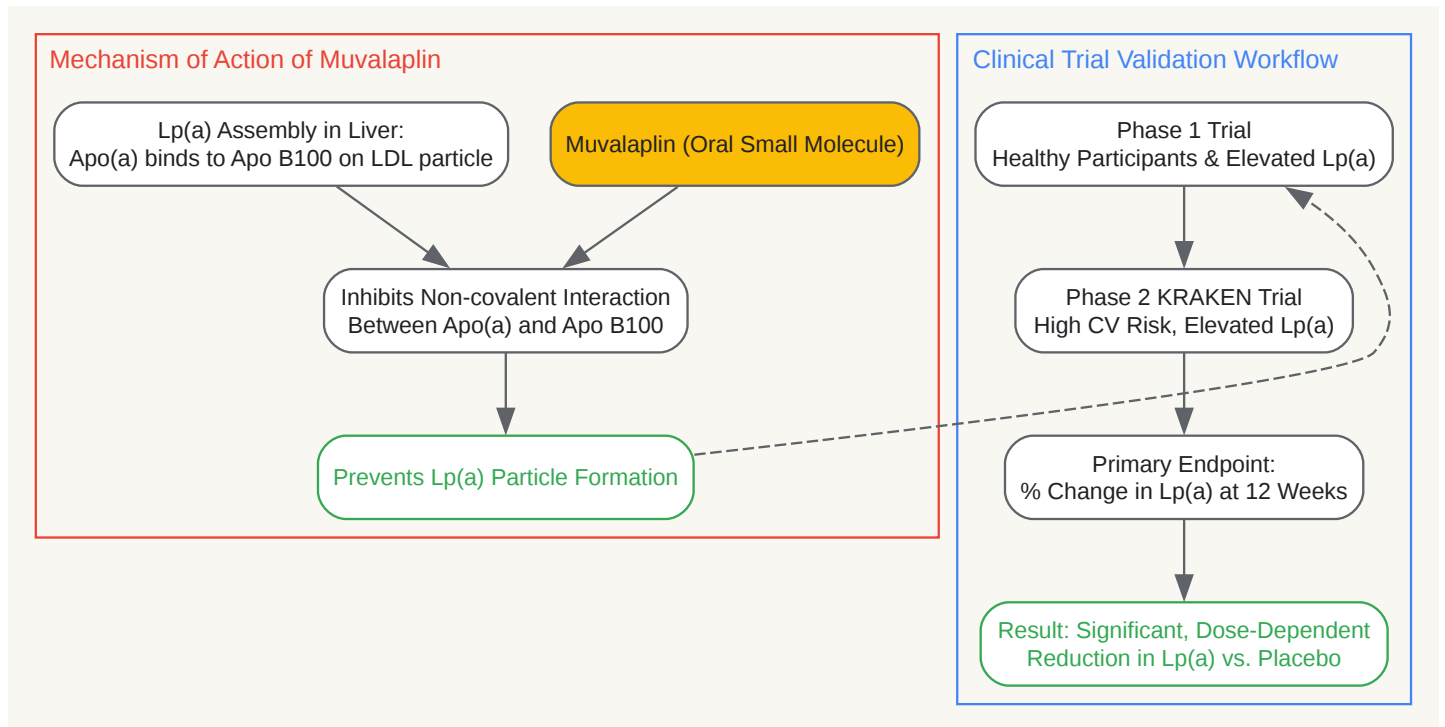
The efficacy data in the table above are derived from rigorously designed clinical trials. Here are their detailed methodologies:

- **Phase 1 Trial (NCT04472676) [1] [2]**
  - **Design:** Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
  - **Participants:** 114 healthy adults (55 in single-dose, 59 in multiple-dose groups). For the multiple-dose phase, participants had Lp(a) levels  $\geq 30$  mg/dL.

- **Intervention:** Single doses (1-800 mg) or multiple daily doses (30-800 mg) of **muvalaplin** for 14 days versus placebo.
  - **Primary Outcomes:** Safety, tolerability, pharmacokinetics, and pharmacodynamic effects on Lp(a).
- **Phase 2 KRAKEN Trial (NCT05563246) [3] [4] [5]**
    - **Design:** Randomized, double-blind, placebo-controlled trial.
    - **Participants:** 233 adults with elevated Lp(a) ( $\geq 175$  nmol/L) and high cardiovascular risk (history of ASCVD, diabetes, or familial hypercholesterolemia).
    - **Intervention:** Oral **muvalaplin** (10 mg, 60 mg, or 240 mg) or placebo once daily for 12 weeks.
    - **Primary Endpoint:** Placebo-adjusted percentage change in Lp(a) molar concentration from baseline to 12 weeks.
    - **Lp(a) Measurement:** Efficacy was assessed using two different assays: an **intact Lp(a) assay** (primary) and an **apolipoprotein(a)-based assay**.
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## Mechanism of Action and Experimental Workflow

**Muvalaplin** works through a unique mechanism distinct from other investigational Lp(a)-lowering therapies, which are primarily injectable RNA-targeted agents [6] [7]. The following diagram illustrates its mechanism and the clinical trial validation workflow.



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The diagram illustrates **muvalaplin**'s two key aspects:

- **Mechanism:** It specifically blocks the site where apo(a) and apo B100 bind in the liver, preventing the formation of the complete Lp(a) particle [1] [2].
- **Validation:** Its efficacy was systematically proven through phase 1 and phase 2 (KRAKEN) clinical trials, which established a dose-dependent Lp(a) reduction in high-risk patients [3] [4] [5].

## Interpretation and Future Directions

The data clearly establish **muvalaplin** as an effective oral agent for lowering Lp(a). Key implications include:

- **Significant Efficacy:** **Muvalaplin** produces substantial, dose-dependent Lp(a) reductions up to **85.8%**, addressing a major unmet need in cardiovascular risk management [3] [5].
- **Oral Administration:** Its oral formulation offers a potential advantage in convenience and accessibility compared to injectable RNA-based therapies currently in development [6] [8].

- **Safety Profile:** The therapy was well-tolerated in trials, with adverse event rates similar to placebo [4] [5].
- **Unanswered Questions:** While efficacy is clear, **large-scale cardiovascular outcomes trials are needed** to confirm whether these substantial Lp(a) reductions translate into a reduced risk of heart attacks and strokes [6] [7].

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## References

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To cite this document: Smolecule. [Muvalaplin vs Placebo: Lp(a) Lowering Efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12873764#muvalaplin-vs-placebo-lp-a-lowering-efficacy>]

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